
4-Amino-3-ethoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Amino-3-ethoxyphenol hydrochloride consists of an aromatic ring with an amino group (NH2) and an ethoxy group (C2H5O) attached to it. The presence of these functional groups may influence the compound’s reactivity and properties.Chemical Reactions Analysis
Amines, including 4-Amino-3-ethoxyphenol hydrochloride, can undergo various reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Applications De Recherche Scientifique
Antimicrobial and Antidiabetic Activities
4-Amino-3-ethoxyphenol derivatives demonstrate broad-spectrum antimicrobial activities against various strains of bacteria and fungi. They also exhibit significant inhibitory effects on enzymes related to diabetes, suggesting potential antidiabetic applications. These findings are supported by DNA interaction studies, highlighting their potential as anticancer agents (Rafique et al., 2022).
Potential in Uterine Relaxation
Derivatives of 4-Amino-3-ethoxyphenol, such as Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, have been identified as potent and selective β3-adrenoceptor agonists. This suggests their potential application in treating preterm labor by relaxing the uterus without significant effects on heart rate or blood pressure (Croci et al., 2007).
Corrosion Inhibition
3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a derivative of 4-Amino-3-ethoxyphenol, shows high effectiveness in inhibiting corrosion of mild steel in acidic environments. This compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents, and adheres to steel surfaces via chemisorption (Bentiss et al., 2009).
Antitubercular Activity
Certain 4-Amino-3-ethoxyphenol derivatives have shown higher activity against mycobacterial species than standard antitubercular drugs. This suggests their potential as antimycobacterials. Additionally, these compounds have been tested for their effects on photosynthetic electron transport in plant chloroplasts, indicating a broader biological impact (Tengler et al., 2013).
Catalytic Reduction and Environmental Applications
The degradation of toxic organic compounds, like 4-chloro 2-aminophenol, can be achieved through combined treatment strategies involving hydrodynamic cavitation, UV photolysis, and ozonation. This demonstrates the compound's utility in environmental pollution control (Barik & Gogate, 2016).
Tubulin-Targeting Antitumor Agents
Derivatives of 4-Amino-3-ethoxyphenol have been investigated as potential tubulin-targeting antitumor agents. These compounds exhibited potent antiproliferative activities, disrupted microtubular structure in cancer cells, and induced apoptosis, indicating their potential in cancer therapy (Greene et al., 2016).
Degradation and Environmental Impact
Studies on 4-nitrophenol, a relative of 4-Amino-3-ethoxyphenol, have revealed its degradation by bacteria, suggesting potential environmental applications in degrading toxic compounds (Takeo et al., 2003; Kitagawa et al., 2004).
Fluorescence Properties
2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to 4-Amino-3-ethoxyphenol, have been studied for their fluorescence properties. These properties suggest their potential use as molecular fluorescent probes (Motyka et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-ethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5,10H,2,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUJXGFHINJLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



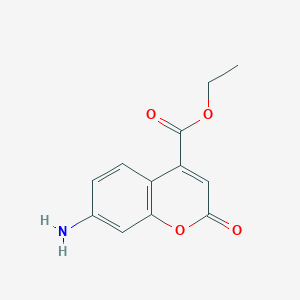
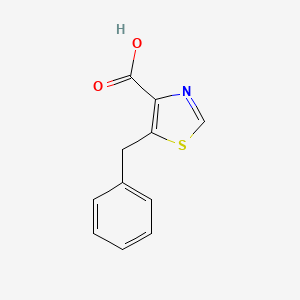
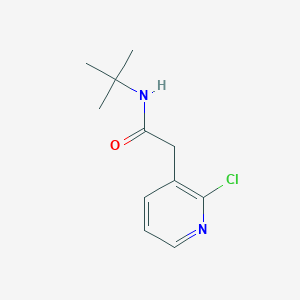
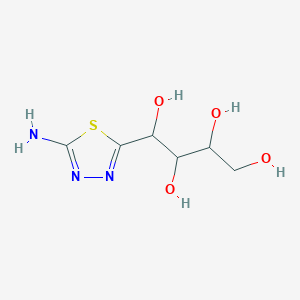
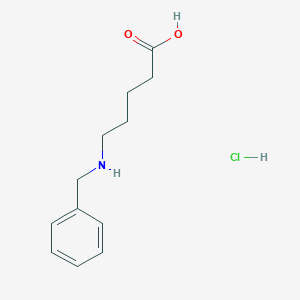
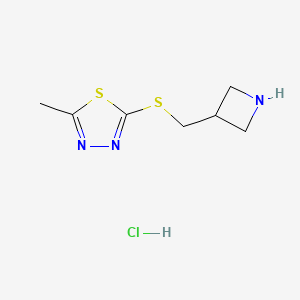
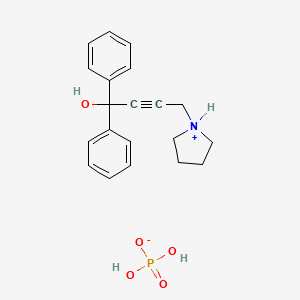

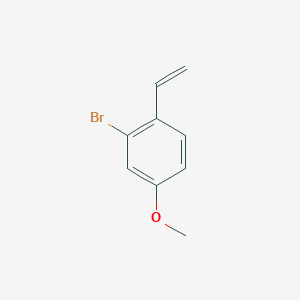

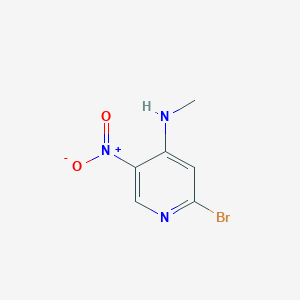
![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)